1-(3-{5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of hydrazine derivatives with carboxylic acids or their derivatives . The quinazoline moiety can be synthesized via cyclization reactions involving appropriate precursors . The final step typically involves the formation of the azetidinone ring, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-{5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific characteristics, such as high thermal stability or unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-{5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(trifluoromethyl)azetidin-2-one: Shares the azetidinone core but lacks the complex substituents found in the target compound.
5-Perfluoroalkyl-1,2,4-oxadiazoles: Similar oxadiazole ring but different substituents.
Uniqueness
1-(3-{5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one is unique due to its combination of a trifluoromethyl group, a tetrahydroquinazoline moiety, and an azetidinone ring. This combination of functional groups provides it with distinct chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
1-[3-[5-[2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-11-25-16-6-5-13(10-15(16)18(26-11)21(22,23)24)20-27-19(28-31-20)12-3-2-4-14(9-12)29-8-7-17(29)30/h2-4,9,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQFLZPWBZRDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)N5CCC5=O)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.